molecular formula C14H14ClN5O2S B11486304 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486304
M. Wt: 351.8 g/mol
InChI Key: IZRAICQPOYUGQG-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and an oxadiazole ring, which are all fused together. The presence of these rings imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled together using a suitable linker, such as a chloromethyl group, under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where the thiophene derivative reacts with the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

    Interacting with Receptors: The compound can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

    Disrupting Cellular Processes: The compound can disrupt cellular processes, such as DNA replication and protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
  • 3,5-Dimethyl-1H-pyrazole
  • Thiophene-2-carboxamide

Uniqueness

3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its pyrazole, thiophene, and oxadiazole rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C14H14ClN5O2S

Molecular Weight

351.8 g/mol

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H14ClN5O2S/c1-8-12(15)9(2)20(18-8)7-11-17-14(22-19-11)13(21)16-6-10-4-3-5-23-10/h3-5H,6-7H2,1-2H3,(H,16,21)

InChI Key

IZRAICQPOYUGQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=CS3)C)Cl

Origin of Product

United States

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